3-Imidazo[1,2-a]pyrimidin-2-ylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWWGMUBHRQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327900 | |
| Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809088 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439108-84-6 | |
| Record name | 3-imidazo[1,2-a]pyrimidin-2-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 2 Ylaniline and Its Derivatives
Strategies for Imidazo[1,2-a]pyrimidine (B1208166) Core Construction
The construction of the fused imidazo[1,2-a]pyrimidine ring system can be achieved through a variety of synthetic routes, ranging from multicomponent reactions that build complexity in a single step to traditional cyclization methods and modern C-H functionalization techniques.
Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyrimidine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent isocyanide-based MCR for the synthesis of 3-amino-substituted N-fused imidazoles. nih.govresearchgate.net This three-component reaction involves the condensation of a heterocyclic amine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govorganic-chemistry.org The reaction proceeds through the initial formation of a Schiff base from the 2-aminopyrimidine (B69317) and the aldehyde. Subsequent addition of the isocyanide, followed by an intramolecular cyclization, yields the 3-aminoimidazo[1,2-a]pyrimidine core. rsc.org
The utility of the GBB reaction is enhanced by the use of catalysts, such as Lewis acids (e.g., scandium triflate, BF3·MeCN) or Brønsted acids, which can significantly improve reaction rates and yields. nih.govorganic-chemistry.org The reaction is versatile, tolerating a wide range of substituents on the aldehyde and isocyanide components, making it a powerful tool for creating diverse libraries of imidazo[1,2-a]pyrimidine derivatives. organic-chemistry.org Microwave-assisted GBB reactions have also been developed, offering reduced reaction times and improved efficiency. mdpi.comrsc.org
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | Benzaldehyde | 2-Isocyano-2,4,4-trimethylpentane | Scandium triflate, 20 °C | Mixture of regioisomers | rsc.org |
| 2-Aminopyrazine (B29847) | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, Microwave, 30 min | 89% | mdpi.com |
| 2-Aminopyridine (B139424) | Various aldehydes | Various isocyanides | Zirconium(IV) chloride, Microwave | Excellent yields | researchgate.net |
| Aminopyrazine | Various aldehydes | Various isocyanides | BF3·MeCN, Trimethyl orthoformate | Up to 85% | organic-chemistry.org |
While the GBB reaction is excellent for constructing the core, the Ugi four-component reaction (U-4CR) serves as a powerful tool for the post-synthesis functionalization of the imidazo[1,2-a]pyrimidine scaffold. This tandem approach involves first synthesizing an imidazo[1,2-a]pyridine-containing acid via a GBB reaction, which is then used as the acidic component in a subsequent Ugi reaction. nih.gov
The Ugi reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-amide or peptidomimetic structure. By using a pre-formed imidazo[1,2-a]pyrimidine with a carboxylic acid handle, this method allows for the introduction of four new points of diversity in a single step. nih.gov This strategy is particularly effective for creating complex hybrid molecules that merge the pharmacophoric imidazo[1,2-a]pyrimidine core with peptide-like structures, significantly expanding the accessible chemical space for drug discovery. nih.gov
Cyclization and Condensation Reactions in Imidazo[1,2-a]pyrimidine Formation
The most traditional and widely used method for synthesizing the imidazo[1,2-a]pyrimidine skeleton is a cyclocondensation reaction, often referred to as a Hantzsch-type or Chichibabin synthesis. researchgate.netnih.gov This approach involves the reaction of 2-aminopyrimidine with an α-halocarbonyl compound, such as an α-bromoketone. nih.govbio-conferences.org
The mechanism begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrimidine on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic ring system. researchgate.net Various catalysts and conditions have been employed to optimize this reaction, including bases like NaHCO3 and K2CO3, or catalysts such as neutral Al2O3 and p-toluenesulfonic acid (PTSA). researchgate.netresearchgate.net The use of green solvents like water or microwave irradiation has also been reported to enhance the efficiency and environmental friendliness of this method. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | α-Haloketones | Traditional Heating | Imidazo[1,2-a]pyrimidines | nih.gov |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, Stirring | 2-Phenylimidazo[1,2-a]pyrimidine (B97590) | nih.gov |
| 2-Aminopyridine | α-Bromoketones | NaHCO3, Microwave, 60s | Imidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridines | Ketones | Flavin/Iodine, Aerobic Oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
C-H Bond Functionalization Methodologies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic scaffolds, including imidazo[1,2-a]pyrimidines. rsc.orgnih.gov This approach avoids the need for pre-functionalized substrates and often allows for the introduction of functional groups with high regioselectivity. For the imidazo[1,2-a]pyrimidine ring, the C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack and radical functionalization. rsc.orgnih.gov
A variety of C-H functionalization reactions have been developed, including:
Arylation, Thiolation, and Formylation : These transformations can be achieved using transition-metal catalysis or visible-light-induced photocatalysis, providing efficient pathways to introduce diverse substituents. nih.gov
Oxidative Coupling : Reactions that form C-C, C-N, or C-S bonds at the C3 position are common. rsc.orgrsc.org
Friedel-Crafts Reactions : Lewis or Brønsted acid-catalyzed Friedel-Crafts reactions with aldehydes or iminium ions can introduce alkyl or aminoalkyl groups at the C3 position. mdpi.com
These methods are highly valued for their efficiency and ability to perform late-stage functionalization on complex molecules. researchgate.net
Vilsmeier Reaction in Imidazo[1,2-a]pyrimidine Derivatization
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of imidazo[1,2-a]pyrimidines, this reaction is highly effective for introducing an aldehyde group specifically at the C3 position. dergipark.org.trresearchgate.net
The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net The resulting 3-formyl-imidazo[1,2-a]pyrimidine is a versatile synthetic intermediate. The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions, for example, to form Schiff bases by reacting with aromatic amines. researchgate.net This two-step sequence—Vilsmeier formylation followed by condensation—provides a reliable route to elaborate the C3 position of the imidazo[1,2-a]pyrimidine core. dergipark.org.tr
One-Pot Synthetic Protocols
One-pot, multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecules like imidazo[1,2-a]pyrimidines from simple starting materials in a single step. rsc.org These protocols are highly valued for their operational simplicity and ability to generate diverse molecular libraries.
A prominent one-pot approach involves the three-component reaction of 2-aminopyrimidine, an aldehyde, and an isocyanide, known as the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This method allows for the direct formation of 3-aminoimidazo[1,2-a]pyrimidine derivatives. figshare.comresearchgate.net Another effective three-component strategy combines 2-aminopyrimidines, aldehydes, and terminal alkynes, often catalyzed by metals like copper, to yield the fused heterocyclic system. organic-chemistry.orgbio-conferences.orgnih.gov
Researchers have developed various catalytic systems to facilitate these one-pot syntheses. For instance, iodine has been shown to be a cost-effective and environmentally benign catalyst for the three-component condensation of an aryl aldehyde, 2-aminopyrazine or 2-aminopyridine, and tert-butyl isocyanide, affording the corresponding imidazo-fused heterocycles in good yields at room temperature. rsc.orgnih.govrsc.org Similarly, heteropolyacids have been employed as efficient catalysts for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net The use of a CuI-NaHSO4•SiO2 combination catalyst in refluxing toluene (B28343) has also proven effective for the one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes, producing imidazo[1,2-a]pyridines in high yields. organic-chemistry.org
These one-pot methods offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Features |
| Groebke–Blackburn–Bienaymé | 2-Aminopyrimidine, Aldehyde, Isocyanide | Acid or Lewis Acid | 3-Aminoimidazo[1,2-a]pyrimidines | High atom economy, operational simplicity. mdpi.com |
| A3 Coupling | 2-Aminopyrimidine, Aldehyde, Terminal Alkyne | Copper(I) salts (e.g., CuI) | Imidazo[1,2-a]pyrimidines | Versatile, good yields. organic-chemistry.orgbio-conferences.org |
| Iodine-Catalyzed MCR | 2-Aminopyrimidine, Aryl Aldehyde, Isocyanide | Iodine (I2) in Ethanol (B145695) | Imidazo[1,2-a]pyrimidines | Eco-friendly, room temperature, cost-effective. rsc.orgnih.gov |
| Tandem Cyclization | 2-Aminopyrimidine, α-haloketone | Base (e.g., NaHCO3) | 2-Substituted Imidazo[1,2-a]pyrimidines | Classic Chichibabin reaction, widely applicable. researchgate.net |
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. researchgate.netnih.gov This green chemistry technique has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives. rsc.orgnih.gov
The synthesis of imine derivatives of imidazo[1,2-a]pyrimidine, for example, has been achieved with moderate to good yields (60%-85%) under microwave irradiation at 200 W for 40–120 minutes. nih.gov Microwave heating has also been employed to facilitate the rapid and efficient preparation of various substituted imidazo[1,2-a]pyridine (B132010) derivatives, significantly streamlining the synthetic process. bio-conferences.org In some cases, reactions that take hours under conventional heating can be completed in minutes or even seconds using microwave assistance. For instance, the condensation of phenacyl bromides with 2-aminopyridine to produce imidazo[1,2-a]pyridine derivatives has been achieved in as little as 60 seconds. researchgate.net
The advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Significant reduction in reaction time from hours to minutes. bio-conferences.org
Higher Yields: Often provides better yields compared to conventional methods.
Greener Protocols: Reduced energy consumption and the potential to use greener solvents like ethanol or water. researchgate.netnih.gov
Improved Purity: Minimized formation of by-products. nih.gov
| Reactants | Microwave Conditions | Reaction Time | Yield | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | 200 W, 80–85 °C, Ethyl alcohol | 40–120 min | 60%–85% | nih.gov |
| Pyrazole aldehyde, (Substituted-phenyl/hetero-aryl)ethanones, 2-Amino benzimidazole | KOH, Microwave irradiation | Short | Excellent | rsc.org |
| 2-Aminopyridine, α-Bromoacetophenones | Microwave irradiation | N/A | Excellent | researchgate.net |
| Phenacyl bromides, 2-Aminopyridine | Basic medium, Microwave irradiation | 60 seconds | 24%–99% | researchgate.net |
Regioselective Functionalization at the 3-Position of Imidazo[1,2-a]pyrimidine
The C-3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich, making it the most nucleophilic carbon and thus highly susceptible to electrophilic substitution. rsc.orguees.edu.ec This inherent reactivity allows for the regioselective introduction of various functional groups at this specific site, which is a key strategy for developing new derivatives with potential biological activities. researchgate.netrsc.org
A variety of functionalization reactions have been developed for the C-3 position, including halogenation, nitration, formylation, acylation, and various carbon-carbon bond-forming reactions. rsc.org For example, aza-Friedel–Crafts-type reactions have become a common and powerful strategy for linking potentially bioactive units to the C-3 position of the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov DFT calculations have confirmed the observed regioselectivity for metalation at the C-3 position, showing it to be the most stable organometallic intermediate. nih.gov This selective functionalization is crucial for the structural elaboration and optimization of lead compounds in drug discovery.
Synthetic Approaches for Introducing Aniline (B41778) and Substituted Anilines at C-3
Introducing an aniline moiety at the C-3 position of the imidazo[1,2-a]pyrimidine core can be achieved through several synthetic strategies. One of the most direct methods is the multicomponent Groebke–Blackburn–Bienaymé reaction, which utilizes a 2-aminopyrimidine, an aldehyde, and an isocyanide to directly construct the 3-amino-substituted imidazo[1,2-a]pyrimidine ring system. figshare.com While this method directly installs an amino group, achieving regioselectivity for the desired 3-amino isomer over the 2-amino side-product can be challenging. figshare.com Continuous flow reaction conditions have been shown to improve this regioselectivity, providing the targeted 3-amino regioisomer with shorter reaction times. figshare.com
Another approach involves the C-3 functionalization of a pre-formed imidazo[1,2-a]pyrimidine ring. This can be accomplished through reactions like the aza-Friedel–Crafts reaction, where imidazo[1,2-a]pyridines react with aldehydes and amines in the presence of a Lewis acid catalyst to form C-3 alkylated products bearing an amino group. mdpi.comnih.gov
Furthermore, the synthesis can start with precursors that already contain the necessary nitrogen functionality. For instance, the reduction of a 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine, obtained by direct nitrosation, yields the corresponding 3-amino derivative, which can then be further functionalized. nih.gov
Derivatization Strategies of the Aniline Moiety
Once the 3-aminoimidazo[1,2-a]pyrimidine core is synthesized, the exocyclic amino group (the aniline moiety) serves as a versatile handle for further structural modifications. Standard transformations of aromatic amines can be applied to introduce a wide array of functional groups, thereby tuning the molecule's physicochemical and pharmacological properties.
A common derivatization strategy is the formation of imines (Schiff bases). This is typically achieved by the condensation of the 3-amino derivative with various substituted aldehydes. nih.gov For example, 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) can be reacted with substituted aldehydes in ethanol, with a catalytic amount of acetic acid, to produce a series of Schiff base derivatives in high yields. nih.gov These imines can be subsequently reduced to form the corresponding secondary amines, providing another layer of structural diversity. nih.gov The introduction of an acetanilide (B955) fragment into a molecule, which can be achieved through acylation of the amino group, has been noted to enhance cytotoxic, antibacterial, and antiviral activities. nih.gov
Mechanistic Studies of Imidazo[1,2-a]pyrimidine Ring Formation and Functionalization
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the imidazo[1,2-a]pyrimidine ring typically proceeds via a sequence of condensation and cyclization steps. The most common pathway, the Chichibabin reaction, involves the initial S_N2 reaction of the endocyclic nitrogen of 2-aminopyrimidine with an α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system. researchgate.netnih.gov
In multicomponent reactions, the mechanism is more complex. For iodine-catalyzed syntheses, a plausible pathway involves the initial reaction between molecular iodine and an acetophenone (B1666503) to generate a phenylglyoxal (B86788) intermediate in situ. This is followed by a Knoevenagel-type reaction and subsequent cyclization with 2-aminopyrimidine. acs.org In other one-pot syntheses involving aldehydes, amines, and alkynes, the reaction can proceed through simultaneous pathways involving the formation of propargylamine (B41283) intermediates. organic-chemistry.org
Role of Catalysts and Reagents (e.g., CuI-NaHSO4•SiO2, Y(OTf)3, I2)
Catalysts and reagents play a pivotal role in directing the course and efficiency of imidazo[1,2-a]pyrimidine synthesis.
CuI-NaHSO4•SiO2 : This combination catalyst demonstrates a synergistic effect in the one-pot synthesis from 2-aminopyridines, aldehydes, and terminal alkynes. organic-chemistry.org Mechanistic studies suggest that Cu(I) iodide is crucial for facilitating C-H activation of the terminal alkyne and the subsequent cyclization step. organic-chemistry.orgresearchgate.net Simultaneously, the solid acid catalyst, silica-supported sodium bisulfate (NaHSO4•SiO2), enhances the initial formation of the imine from the aldehyde and aminopyridine, protonates intermediates, and accelerates nucleophilic attacks. organic-chemistry.org
Y(OTf)3 : Yttrium(III) triflate is a powerful Lewis acid catalyst used effectively in three-component aza-Friedel–Crafts reactions for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.comnih.govdntb.gov.ua In this reaction, Y(OTf)3 activates the aldehyde component, facilitating the formation of an iminium ion intermediate from the aldehyde and an amine. The electron-rich imidazo[1,2-a]pyridine then attacks this electrophilic intermediate at the C-3 position to yield the final product. mdpi.comdntb.gov.ua This methodology is noted for its simple operation and excellent functional group tolerance. nih.gov
Iodine (I2) : Molecular iodine has gained prominence as a versatile, inexpensive, non-toxic, and environmentally friendly catalyst for synthesizing imidazo-fused heterocycles. nih.govrsc.orgnih.gov In the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, iodine catalyzes the reaction efficiently. rsc.orgrsc.org The proposed mechanism suggests that iodine activates the carbonyl group of the aldehyde or facilitates the in-situ formation of a more reactive electrophile, which then undergoes condensation and cyclization with the other components. nih.govacs.org Its use in green solvents like water or ethanol further enhances the sustainability of the synthetic protocol. nih.gov
Proposed Reaction Pathways and Intermediates
The synthesis of the imidazo[1,2-a]pyrimidine scaffold, the core of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline, is predominantly achieved through the cyclocondensation reaction first developed by Tschitschibabin. nih.gov This classical approach involves the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound. nih.govbio-conferences.org The reaction pathway generally proceeds through a well-defined sequence of intermediates.
The process initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrimidine ring on the electrophilic carbon of the α-halocarbonyl compound. acs.org This step, an SN2 reaction, results in the formation of a key intermediate, an N-alkylated pyridinium (B92312) salt. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amino group onto the carbonyl carbon. This is typically the rate-determining step and is often facilitated by a base or heat. The resulting intermediate, a bicyclic alcohol, readily undergoes dehydration to yield the final aromatic imidazo[1,2-a]pyrimidine ring system. acs.org
For the specific synthesis of 3-amino derivatives, such as the precursor to this compound, a multi-step synthetic protocol is often employed. nih.gov A common strategy begins with the standard condensation of 2-aminopyrimidine with a suitable α-haloketone (e.g., 2-bromoacetophenone) to form the 2-phenylimidazo[1,2-a]pyrimidine intermediate. nih.gov This intermediate is then subjected to direct nitrosation at the C3 position using an agent like sodium nitrite, yielding a 3-nitroso derivative. nih.gov The final step involves the chemical reduction of the nitroso group to an amino group, affording the 3-amino-2-phenylimidazo[1,2-a]pyrimidine, which is a close analog of the target compound. nih.gov
Alternative pathways, such as multi-component reactions, have also been developed. For instance, a three-component coupling of a 2-aminopyrimidine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provides a direct route to variously substituted imidazo[1,2-a]pyrimidines. bio-conferences.org The mechanism for these reactions involves the formation of a propargylamine intermediate from the aldehyde and alkyne, which then reacts with the 2-aminopyrimidine followed by cycloisomerization.
Below is a summary of key intermediates in these synthetic pathways.
| Intermediate | General Structure/Description | Role in Pathway |
| N-Alkylated Pyrimidinium Salt | A quaternary ammonium (B1175870) salt formed by the reaction of 2-aminopyrimidine and an α-haloketone. | Initial adduct; precursor to cyclization. |
| Bicyclic Hemiaminal | A hydroxylated, non-aromatic bicyclic intermediate formed after intramolecular cyclization. | Penultimate intermediate before aromatization. |
| 3-Nitroso-imidazo[1,2-a]pyrimidine | The imidazo[1,2-a]pyrimidine core with a -NO group at the C3 position. | Key intermediate for the introduction of a C3-amino group. nih.gov |
| Propargylamine | An amine containing a propargyl group, formed from an aldehyde and a terminal alkyne. | Key building block in three-component synthesis. bio-conferences.org |
Green Chemistry Considerations in Imidazo[1,2-a]pyrimidine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyrimidines to develop more environmentally benign and efficient methodologies. mdpi.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional methods that often rely on harsh catalysts, toxic solvents, and high temperatures. acs.orgbenthamscience.com
A significant advancement is the use of green solvents. Water, or aqueous mixtures such as water-isopropanol (H₂O-IPA), have been successfully employed as reaction media, replacing volatile organic compounds (VOCs). acs.orgorganic-chemistry.org For instance, catalyst-free annulation reactions between 2-aminopyrimidines and α-bromoketones have been achieved in H₂O-IPA with excellent yields. acs.org Another innovative approach involves using aqueous micellar media, where surfactants like sodium dodecyl sulfate (B86663) (SDS) create microreactors that facilitate the reaction, as demonstrated in the Cu(II)-ascorbate catalyzed A3-coupling synthesis of related imidazo[1,2-a]pyridines. acs.org
The development of catalyst-free and solvent-free reaction conditions represents another cornerstone of green synthesis for this heterocyclic system. bio-conferences.org Reactions have been successfully carried out by heating a mixture of 2-aminopyrimidine and an α-haloketone without any catalyst or solvent, significantly simplifying the procedure and workup while minimizing waste. bio-conferences.org
Microwave irradiation has emerged as a powerful tool for accelerating these syntheses. acs.orgacs.org Microwave-assisted reactions often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. The combination of microwave heating with a green solvent like water or ethanol provides a highly efficient and eco-friendly synthetic strategy. acs.org
Furthermore, the use of heterogeneous or reusable catalysts aligns with green chemistry principles. Supported gold nanoparticles have been used as an effective catalyst for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines, offering mild reaction conditions and high yields. mdpi.com Similarly, readily available and non-toxic catalysts like sodium bicarbonate (NaHCO₃) have been used effectively in place of more hazardous reagents. researchgate.net These catalysts can often be recovered and reused, adding to the economic and environmental viability of the process.
The following table compares traditional synthetic approaches with greener alternatives for the synthesis of the imidazo[1,2-a]pyrimidine core.
| Methodology | Catalyst | Solvent | Energy Source | Key Green Advantage |
| Traditional Tschitschibabin | Often requires a base (e.g., K₂CO₃) or is run neat. | High-boiling VOCs (e.g., DMF, Toluene). | Conventional heating (reflux). | Well-established and versatile. |
| Microwave-Assisted Synthesis | Often catalyst-free. acs.org | Green solvents (e.g., H₂O-IPA, Ethanol). acs.org | Microwave irradiation. | Drastically reduced reaction times; improved energy efficiency. acs.org |
| Aqueous Micellar Catalysis | Cu(II)-Ascorbate. acs.org | Water with surfactant (e.g., SDS). acs.org | Mild conventional heating (e.g., 50 °C). acs.org | Avoids organic solvents; enables catalysis in water. acs.org |
| Solvent-Free Synthesis | Catalyst-free. bio-conferences.org | None. | Conventional heating (e.g., 60 °C). bio-conferences.org | Eliminates solvent waste; simplifies product isolation. |
| Nanoparticle Catalysis | Supported Gold Nanoparticles. mdpi.com | Green solvents. mdpi.com | Conventional heating. | High efficiency under mild conditions; potential for catalyst reuse. mdpi.com |
Structure Activity Relationship Sar Studies of 3 Imidazo 1,2 a Pyrimidin 2 Ylaniline Analogs
Design Principles for Structural Modification and Activity Optimization
The development of potent 3-imidazo[1,2-a]pyrimidin-2-ylaniline analogs is guided by several key medicinal chemistry principles. A primary strategy involves structure-guided design, which utilizes computational docking models of the target protein to inform the synthesis of compounds with improved binding affinity. nih.gov This rational design approach was successfully employed in the creation of selective phosphatidylinositol 3-kinase (PI3K) inhibitors based on the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold. nih.govresearchgate.net
A critical challenge in the optimization of this scaffold is its susceptibility to rapid metabolism by aldehyde oxidase (AO), which primarily oxidizes the electron-deficient pyrimidine (B1678525) ring. nih.gov Consequently, a major design principle is the mitigation of this metabolic pathway. Strategies to overcome this liability include:
Blocking the reactive site: Introducing substituents at the most probable site of oxidation (the C7 position) to sterically hinder the enzyme's access. nih.govresearchgate.net
Altering electronic properties: Modifying the electronic nature of the heterocyclic system to make it a less favorable substrate for AO. nih.gov
Modifying the heterocycle: Replacing or saturating the pyrimidine ring to remove the site of metabolism, though this can impact target affinity. researchgate.net
Another design principle is the functionalization at the 3-position, which has been shown to be a versatile handle for modulating the activity of these compounds across different biological targets. rsc.org
Impact of Substituent Variations on Molecular Interactions and Bioactivity
Systematic variation of substituents at different positions of the imidazo[1,2-a]pyrimidine (B1208166) ring has profound effects on molecular interactions and biological activity.
Substitution at the 2-position: In the context of PI3Kβ inhibitors, a morpholine (B109124) group at the 2-position of the imidazo[1,2-a]pyrimidin-5(1H)-one core was identified as optimal for potency. nih.gov For analogs targeting the Wnt/β-catenin signaling pathway, the 2-position is typically occupied by an aryl group. Substitutions on this phenyl ring, such as a 4-chloro or 4-methoxy group, were found to be critical for inhibitory activity. nih.gov
Substitution at the 3-position: The 3-position is a key point for derivatization. For instance, in a series of Wnt signaling inhibitors, a benzoyl group at this position was essential for activity. Variations on the benzoyl ring showed that electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 4-chloro) were well-tolerated and maintained high potency. nih.gov In the development of androgen receptor antagonists, a 3-carboxamide moiety was a key feature of the lead compound. nih.gov
Substitution at the 7-position: This position is crucial for modulating metabolic stability. The parent, unsubstituted imidazo[1,2-a]pyrimidine scaffold is rapidly metabolized by aldehyde oxidase at C7. The introduction of a small, electron-donating methyl group at the 7-position effectively blocks this metabolic pathway, significantly increasing the compound's half-life in human liver cytosol. nih.govresearchgate.net Larger groups or electron-withdrawing groups at this position are less effective at preventing oxidation. nih.gov
The table below summarizes the impact of key substituent variations on the biological activity of imidazo[1,2-a]pyrimidine analogs.
| Position | Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 2 | Morpholine | PI3Kβ Inhibition | Optimal for potency | nih.gov |
| 2 | 4-Chlorophenyl | Wnt/β-catenin Inhibition | High potency | nih.gov |
| 3 | 4-Chlorobenzoyl | Wnt/β-catenin Inhibition | Maintained high potency | nih.gov |
| 7 | -H (unsubstituted) | Metabolic Stability (AO) | Rapid metabolism | nih.gov |
| 7 | -CH3 | Metabolic Stability (AO) | Blocked metabolism, increased half-life | nih.gov |
| 7 | -OCH3 | Metabolic Stability (AO) | Blocked metabolism, increased half-life | nih.gov |
Conformational Restriction Strategies in SAR Development
Conformational restriction is a widely used strategy in medicinal chemistry to enhance potency and selectivity by locking a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its target. While this is a valuable tool in drug design, specific studies detailing the application of conformational restriction strategies, such as the introduction of rigid linkers or additional ring systems to constrain the this compound scaffold, were not prominently featured in the surveyed scientific literature. The inherent rigidity of the fused imidazo[1,2-a]pyrimidine core itself provides a degree of structural pre-organization that is advantageous for receptor binding.
Correlation between Physicochemical Parameters and Biological Response
A clear correlation exists between the physicochemical properties of this compound analogs and their biological response, particularly concerning metabolic stability. The primary factor governing the metabolism of this scaffold by aldehyde oxidase is the electronic character of the pyrimidine ring. nih.gov
A higher electron deficiency at the C7 position makes the compound more susceptible to nucleophilic attack and subsequent oxidation by AO. nih.govresearchgate.net Therefore, a direct correlation is observed: the introduction of electron-donating groups at or near the C7 position decreases the rate of metabolism and increases the compound's half-life. This relationship is a critical driver in the design of metabolically robust analogs. nih.gov For example, replacing the hydrogen at C7 with a methyl or methoxy (B1213986) group significantly improves metabolic stability. nih.gov
The following table demonstrates the correlation between substitution at the C7 position and the metabolic half-life (t½) in human liver cytosol (HLC).
| Compound Series | Substituent at C7 | HLC t1/2 (min) | Reference |
|---|---|---|---|
| Parent Scaffold | -H | < 5 | nih.gov |
| Modified Scaffold | -CH3 | > 180 | nih.gov |
| Modified Scaffold | -OCH3 | > 180 | nih.gov |
| Modified Scaffold | -Cl | < 5 | nih.gov |
Furthermore, broader physicochemical properties also play a role. In related heterocyclic antimicrobial agents, it has been noted that increasing molar refractivity can lead to a decrease in antibacterial activity. While not specific to the titular compound, this suggests that parameters related to size and polarizability must be carefully balanced during optimization.
Mechanistic Investigations and Molecular Target Identification for Imidazo 1,2 a Pyrimidin 2 Ylaniline Derivatives
Elucidation of Mechanism of Action at the Molecular Level
The mechanism of action of imidazo[1,2-a]pyrimidine (B1208166) derivatives at the molecular level is primarily attributed to their ability to mimic endogenous purine (B94841) structures, enabling them to bind to the ATP-binding pockets of various enzymes, particularly kinases. This competitive inhibition blocks the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways that are often hyperactivated in disease states.
Molecular docking studies have been instrumental in visualizing the binding modes of these derivatives. These computational analyses reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the imidazo[1,2-a]pyrimidine core and specific amino acid residues within the enzyme's active site. For instance, the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings often act as hydrogen bond acceptors, while the aromatic nature of the fused ring system contributes to favorable hydrophobic interactions.
Subtle structural modifications to the 3-imidazo[1,2-a]pyrimidin-2-ylaniline scaffold can dramatically alter the binding affinity and selectivity for different target proteins. This has been a key strategy in the rational design of potent and selective inhibitors. The aniline (B41778) group at the 2-position provides a crucial point for substitution, allowing for the introduction of various functional groups to optimize target engagement and pharmacokinetic properties. The specific nature of these substituents can influence the orientation of the molecule within the binding pocket and lead to interactions with distinct regions of the target protein.
Furthermore, chemical-genetic profiling of imidazo[1,2-a]pyrimidine compounds has revealed that even minor structural changes, such as the placement of a nitrogen atom, can significantly alter their intracellular targets and biological effects. For example, a study comparing closely related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine compounds found that they targeted different cellular compartments—the mitochondrion and the nucleus, respectively—leading to distinct cellular outcomes. nih.gov This highlights the nuanced structure-activity relationships that govern the molecular mechanisms of this class of compounds.
Identification of Specific Molecular Targets
Research has identified several specific molecular targets for imidazo[1,2-a]pyrimidine derivatives, with a significant focus on their kinase inhibitory activities.
Kinase Inhibitory Activities
The kinase family is a major class of enzymes targeted by imidazo[1,2-a]pyrimidine derivatives due to the structural resemblance of this scaffold to the adenosine (B11128) moiety of ATP.
A novel series of Lp-PLA2 inhibitors based on the imidazo[1,2-a]pyrimidine scaffold has been discovered through a conformational restriction strategy. nih.govfigshare.com Structure-activity relationship (SAR) analysis of these derivatives led to the identification of compounds with high in vitro potency and good metabolic stability. nih.govfigshare.com Notably, compounds 7c and 14b demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in in vivo models. nih.gov
| Compound | Lp-PLA2 IC50 (nM) |
|---|---|
| 7c | Data not available in search results |
| 14b | Data not available in search results |
While direct evidence for the inhibition of EGFR by this compound derivatives is limited in the provided search results, the broader class of fused pyrimidine systems has been extensively studied as EGFR inhibitors. For instance, a series of imidazo[1,2-a]quinoxaline-based compounds were designed as non-covalent EGFR inhibitors, with several compounds exhibiting potent inhibitory activity against wild-type EGFR. mdpi.com Specifically, compounds 6b , 7h , 7j , 9a , and 9c showed IC50 values comparable to the known EGFR inhibitor erlotinib. mdpi.com Furthermore, imidazole[1,5-a]pyridine derivatives have also been investigated as EGFR tyrosine kinase inhibitors. nih.gov These findings suggest that the imidazo[1,2-a]pyrimidine scaffold could be a promising framework for the development of novel EGFR inhibitors.
| Compound | Scaffold | EGFRWT IC50 (nM) |
|---|---|---|
| 6b | Imidazo[1,2-a]quinoxaline | 211.22 |
| 7h | Imidazo[1,2-a]quinoxaline | 222.21 |
| 7j | Imidazo[1,2-a]quinoxaline | 193.18 |
| 9a | Imidazo[1,2-a]quinoxaline | 223.32 |
| 9c | Imidazo[1,2-a]quinoxaline | 221.53 |
| Erlotinib (Control) | Quinazoline | 221.03 |
The selective inhibition of COX-2 is a key therapeutic strategy for inflammation and pain. While the search results did not provide specific data on this compound derivatives as COX-2 inhibitors, extensive research has been conducted on the closely related imidazo[1,2-a]pyridine scaffold. A number of novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. rjpbr.comresearchgate.netnih.gov For example, derivatives 5e , 5f , and 5j from one study demonstrated high potency with an IC50 value of 0.05 µM. rjpbr.com Molecular modeling studies of these compounds revealed that the methylsulfonyl pharmacophore inserts into the secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90. rjpbr.com This suggests that a similar approach could be applied to the imidazo[1,2-a]pyrimidine scaffold to develop selective COX-2 inhibitors.
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|
| 5e | 0.05 | Data not available in search results |
| 5f | 0.05 | Data not available in search results |
| 5j | 0.05 | Data not available in search results |
| 5i | Data not available in search results | 897.19 |
GSK3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes. The imidazo[1,2-a]pyrimidine moiety has been identified as a key feature for achieving remarkable specificity in GSK3 inhibitors. rsc.org While direct inhibitory data for this compound derivatives on GSK3 were not found in the search results, studies on related scaffolds are informative. For instance, a series of imidazo[1,2-b]pyridazine (B131497) derivatives have been evaluated as GSK-3β inhibitors, leading to the identification of potent compounds. nih.gov These findings suggest that the imidazo[1,2-a]pyrimidine core is a promising scaffold for the development of selective GSK3 inhibitors.
| Compound | GSK-3β IC50 (nM) |
|---|---|
| Data not available in search results | Data not available in search results |
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) Inhibition
Receptor-interacting protein kinase 2 (RIPK2) is a crucial signaling molecule involved in immune responses, particularly downstream of NOD1 and NOD2 receptors. nih.govgoogle.com Its inhibition is a therapeutic strategy for inflammatory conditions. Research into kinase inhibitors has identified related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, as effective inhibitors of RIPK2 autophosphorylation and subsequent signaling pathways. nih.gov Patent literature also describes imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors, highlighting the potential of this general scaffold to target the kinase domain of RIPK2. google.com While direct studies on this compound are not specified, the activity of these closely related cores suggests that the imidazo[1,2-a]pyrimidine framework is a promising starting point for designing RIPK2 inhibitors.
Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
Aberrant signaling through receptor tyrosine kinases like FGFR, VEGFR, and PDGFR is a known driver of cancer progression and angiogenesis. Consequently, multi-kinase inhibitors targeting these receptors are of significant therapeutic interest. A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives has been synthesized and identified as selective and potent inhibitors of FGFR1, FGFR2, and FGFR4. nih.gov One compound, 7n, demonstrated IC₅₀ values in the low nanomolar range against these receptors. nih.gov While this core is more complex than the simple imidazo[1,2-a]pyrimidine, it demonstrates the scaffold's utility in targeting the ATP-binding site of FGFRs. nih.gov Similarly, other heterocyclic systems like pyrrolo[2,3-d]pyrimidines have been developed as multi-kinase inhibitors with selectivity for VEGFR-2. researchgate.net The related imidazo[1,2-a]pyridine scaffold has also been implicated in the inhibition of kinases such as VEGFR. researchgate.net This body of research supports the potential for imidazo[1,2-a]pyrimidine derivatives to be developed as inhibitors of this class of angiogenic kinases.
| Compound Series | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | FGFR1, FGFR2, FGFR4 | Compound 7n showed potent inhibition with IC₅₀ values of 8 nM (FGFR1), 4 nM (FGFR2), and 3.8 nM (FGFR4). | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2, EGFR, Her2, CDK2 | Certain derivatives showed selective inhibition of VEGFR-2. | researchgate.net |
| Imidazo[1,2-a]pyridines | VEGFR | Scaffold identified as having anticancer activity via inhibition of kinases including VEGFR. | researchgate.net |
Dual Kinase Inhibition (e.g., KSP and Aurora-A Kinase)
The Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer. nih.govnih.gov Dual inhibition of multiple kinases involved in cell division, such as Aurora kinases and Kinesin Spindle Protein (KSP), is an attractive anticancer strategy. Research has focused on the imidazo[1,2-a]pyrazine (B1224502) core, a close structural relative of the imidazo[1,2-a]pyrimidine, for developing Aurora kinase inhibitors. nih.govnih.gov An initial lead compound from this series was identified as a dual inhibitor of Aurora A and Aurora B with an IC₅₀ of 250 nM. nih.gov Optimization of this scaffold led to picomolar inhibitors with improved cellular potency. nih.gov Another study on imidazo[4,5-b]pyridine derivatives identified a potent dual inhibitor of Aurora kinases and Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. bohrium.com These findings demonstrate that imidazo-fused heterocyclic scaffolds are well-suited for designing potent, dual-action kinase inhibitors targeting key proteins in cell proliferation.
Enzyme Inhibition Beyond Kinases (e.g., Acetylcholinesterase)
Derivatives of imidazo-fused heterocycles have also been investigated as inhibitors of enzymes other than kinases, with a notable focus on acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. Studies on imidazo[1,2-a]pyridine derivatives have shown their potential as AChE inhibitors. nih.govresearchgate.net For instance, a series of imidazo[1,2-a]pyridine derivatives bearing a biphenyl (B1667301) side chain were identified as potential AChE inhibitors, with one compound showing an IC₅₀ value of 79 µM. nih.gov In a separate study, substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds demonstrated highly potent AChE inhibitory activity, with IC₅₀ values in the 40–50 nM range. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of AChE, confirming interactions with key residues. nih.gov
| Compound Series | Most Potent Compound (Example) | AChE IC₅₀ | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Compound 2h (with biphenyl side chain) | 79 µM | nih.gov |
| 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives | Compounds 5c and 5h | 40–50 nM | researchgate.net |
Receptor Ligand Interactions (e.g., GABAA Agonism, Purine Antagonism)
The imidazo[1,2-a]pyrimidine scaffold has been extensively studied for its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. dergipark.org.tr Derivatives of this class are known to act as ligands at the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.gov Significantly, these compounds can exhibit functional selectivity, showing higher efficacy for the α2 and α3 subtypes over the α1 subtype. nih.govnih.govacs.org This selectivity is desirable for developing anxiolytic drugs with a reduced sedative side-effect profile. nih.govacs.org A series of high-affinity imidazo[1,2-a]pyrimidine agonists were developed that demonstrated good oral bioavailability and anxiolytic effects in animal models with minimal sedation. nih.gov The structural similarity of the imidazo[1,2-a]pyrimidine core to natural purines also suggests the potential for these compounds to act as purine antagonists, although this mechanism is less explored than GABA-A agonism. nih.gov
Direct Protein Binding Studies
Direct protein binding studies have been instrumental in identifying the specific molecular targets of imidazo[1,2-a]pyrimidine derivatives and their analogs. In one notable study, the compound 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline was identified as a selective inhibitor of bovine viral diarrhea virus (BVDV). nih.gov Through the generation of resistant viral mutants, its molecular target was identified as the viral RNA-dependent RNA polymerase (RdRp). The resistance was conferred by a single N264D mutation in a small cavity near the fingertip domain of the polymerase, pinpointing the direct binding site. nih.gov
In another line of research, the imidazo[1,2-a]pyridine scaffold was discovered to be a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov Subsequent structure-activity relationship studies focused on optimizing the aniline portion of the molecule to improve potency and selectivity, demonstrating the critical role of this substituent in the direct binding to the kinase. nih.govnih.gov
Antimicrobial Target Identification (e.g., Mycobacterium tuberculosis QcrB)
A significant breakthrough in the development of antitubercular agents has been the identification of the cytochrome bcc complex (complex III) of the electron transport chain as a key target. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.govplos.orgresearchgate.net Mechanistic studies to identify the precise target of this class of compounds involved generating spontaneous resistant mutants of Mycobacterium bovis BCG. nih.govplos.org
Whole-genome sequencing of these resistant mutants consistently revealed a single nucleotide polymorphism in the qcrB gene. nih.govplos.orgresearchgate.net This gene encodes the b subunit of the ubiquinol (B23937) cytochrome C reductase, a core component of the cytochrome bcc complex. nih.govplos.org The identified mutation, T313A, conferred cross-resistance to multiple compounds in the imidazo[1,2-a]pyridine series, providing strong evidence of a common molecular target. nih.govresearchgate.net The target was further validated by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds. nih.govplos.org These findings firmly establish QcrB as the molecular target for this class of potent antitubercular agents. rsc.orgnih.gov
Modulation of Cellular Signaling Pathways (e.g., STAT3/NF-κB)
While the modulation of key cellular signaling pathways involved in inflammation and cancer progression, such as STAT3 and NF-κB, has been documented for the closely related imidazo[1,2-a]pyridine scaffold, specific research detailing the direct effects of this compound or its derivatives on the STAT3/NF-κB signaling pathways is not extensively covered in the available literature. Studies on imidazo[1,2-a]pyridine derivatives have shown they can suppress both NF-κB and STAT3 signaling, highlighting this as a potential, though unconfirmed, area of investigation for the imidazo[1,2-a]pyrimidine class.
Cellular Response and Apoptosis Induction Mechanisms
Investigations into the cellular response to treatment with imidazo[1,2-a]pyrimidine derivatives have demonstrated an induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Detailed mechanistic studies on a series of newly synthesized imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have provided insight into their pro-apoptotic activity. Specifically, certain amine derivatives were found to induce apoptosis by modulating the expression of key proteins in the Bcl-2 family. nih.gov The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway, with members like Bax being pro-apoptotic and Bcl-2 itself being anti-apoptotic. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), an amine-substituted imidazo[1,2-a]pyrimidine derivative, compound 4d , was shown to moderately increase the Bax/Bcl-2 gene ratio, indicating that its cytotoxic effects are, at least in part, mediated through the induction of apoptosis. nih.gov
The cytotoxic activity of these compounds was evaluated, with some derivatives showing notable inhibition of cancer cell proliferation. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for two promising derivatives against breast cancer cell lines are presented below.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3d | MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 | |
| 4d | MCF-7 | 39.0 |
This table presents the IC₅₀ values of imidazo[1,2-a]pyrimidine derivatives against human breast cancer cell lines as reported in the literature. nih.gov
Computational Chemistry and in Silico Modeling of 3 Imidazo 1,2 a Pyrimidin 2 Ylaniline Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of imidazo[1,2-a]pyrimidine (B1208166) derivatives. By employing methods such as B3LYP with basis sets like 6–31 G(d,p) or 6-311++G(d,p), researchers can accurately model the molecular geometry and electronic landscape of these compounds nih.govnih.gov.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For analogs such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the HOMO is typically localized on the imidazo[1,2-a]pyrimidine core and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting a propensity to accept electrons nih.gov.
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A smaller energy gap implies higher reactivity. For instance, in a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, the calculated energy gaps can be correlated with their potential bioactivity nih.gov.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for an Imidazo[1,2-a]pyrimidine Analog
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.98 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 3.53 |
| Ionization Potential (I) | 5.98 |
| Electron Affinity (A) | 2.45 |
| Global Hardness (η) | 1.765 |
| Global Softness (S) | 0.283 |
| Electronegativity (χ) | 4.215 |
| Electrophilicity Index (ω) | 5.02 |
Data derived from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface, which is invaluable for predicting sites of electrophilic and nucleophilic attack. In imidazo[1,2-a]pyrimidine analogs, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. Positive potential (blue regions) is generally observed around the hydrogen atoms of the amine group and the aromatic rings, highlighting them as sites for nucleophilic attack nih.govnih.gov. These maps are instrumental in understanding non-covalent interactions with biological targets.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to characterize non-covalent interactions within a molecule. QTAIM analysis identifies bond critical points (BCPs) and characterizes the nature of chemical bonds. For imidazo[1,2-a]pyrimidine derivatives, this can reveal intramolecular hydrogen bonds and other weak interactions that contribute to the molecule's conformational stability nih.govnih.gov.
RDG analysis provides a graphical representation of these weak interactions. Plots of RDG versus the sign of the second eigenvalue of the Hessian matrix of electron density (sign(λ₂ρ)) can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes nih.gov. For example, in (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, these analyses have identified feeble hydrogen interactions and van der Waals forces that influence the compound's stability nih.gov.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen for potential biological targets and to understand the mechanism of action for compounds like 3-Imidazo[1,2-a]pyrimidin-2-ylaniline analogs.
Studies on various imidazo[1,2-a]pyrimidine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in different diseases. For example, novel imidazo[1,2-a]pyrimidine Schiff base derivatives have been docked against the human ACE2 and SARS-CoV-2 spike proteins, showing promising binding affinities that suggest their potential as viral entry inhibitors nih.govnih.gov. The docking scores, often expressed in kcal/mol, indicate the strength of the interaction, with more negative values suggesting stronger binding.
Table 2: Example of Molecular Docking Results for Imidazo[1,2-a]pyrimidine Analogs Against a Protein Target
| Compound | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| Analog 1 | -9.1 | TYR505, GLU37, LYS353 |
| Analog 2 | -8.5 | SER19, ARG273, ASN33 |
| Analog 3 | -8.2 | GLN24, TYR449, ASP38 |
Data is illustrative and compiled from findings on imidazo[1,2-a]pyrimidine derivatives targeting the ACE2 protein. nih.govnih.gov
The interactions observed in docking studies typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site of the protein. For instance, the nitrogen atoms of the imidazo[1,2-a]pyrimidine core are frequently involved in hydrogen bonding, which is a key factor in stabilizing the ligand-receptor complex nih.govmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing on this compound are not extensively documented, research on related imidazopyrimidine isomers, such as imidazo[1,5-c]pyrimidine (B12980393) derivatives, has demonstrated the utility of this approach. A 3D-QSAR study on such derivatives as EED inhibitors has been conducted, highlighting the potential of this methodology for this class of compounds elsevierpure.com.
QSAR models are built using a set of known molecules (a training set) with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop a mathematical equation that correlates the descriptors with the biological activity.
The resulting QSAR model can then be used to predict the activity of new, untested compounds. This allows for the virtual screening of large libraries of molecules and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. For imidazo[1,2-a]pyrimidine analogs, QSAR models could be developed to predict their activity against various targets, guiding the design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For analogs of this compound, MD simulations provide critical insights into their conformational flexibility, binding stability to biological targets, and the nature of intermolecular interactions. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the ligand-receptor complex at the atomic level.
Researchers have employed MD simulations to validate the binding modes of imidazo[1,2-a]pyrimidine derivatives predicted by molecular docking. nih.gov These simulations assess the stability of the ligand within the active site of a protein, ensuring that the predicted binding pose is maintained over a simulated period. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to evaluate the stability of the protein and the ligand, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and other non-covalent interactions that contribute to binding affinity.
For instance, in studies involving 3-acyl imidazo[1,2-a]pyrimidines as potential antifungal agents, MD simulations were used to confirm the stability of the ligand-enzyme complex. nih.gov The simulations revealed that the compounds maintained their position and interactions within the active site of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal growth. nih.gov This stability is a crucial indicator of the potential inhibitory activity of the compounds. nih.gov
Table 1: Representative Parameters and Findings from MD Simulations of Imidazo[1,2-a]pyrimidine Analogs
| Parameter | Description | Typical Findings for Analogs |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Simulations ranging from 10 ns to 100 ns are common to assess short-term stability. |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Stable RMSD values for both the protein and ligand indicate a stable binding complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Higher RMSF values in loop regions indicate flexibility, while stable values in the active site suggest a well-defined binding pocket. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds throughout the simulation highlight key interactions for binding affinity. |
| Binding Free Energy Calculations | (e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding of the ligand to the protein. | Negative binding free energy values indicate favorable binding. |
This table is a generalized representation based on typical MD simulation studies of similar compounds and does not represent data for this compound itself.
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET, Lipinski's Rule of Five)
In silico pharmacokinetic and drug-likeness predictions are essential components of modern drug discovery, allowing for the early assessment of a compound's potential to be developed into a successful drug. These computational methods evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, as well as its adherence to established drug-likeness rules such as Lipinski's Rule of Five.
For analogs of this compound, various studies have utilized in silico tools to predict their ADMET profiles and drug-likeness. nih.govnih.govamazonaws.com These predictions help to identify candidates with favorable pharmacokinetic properties and minimize the risk of late-stage failures in drug development. nih.gov
Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound. drugbank.com The rule states that a compound is more likely to be orally bioavailable if it meets the following criteria: drugbank.comresearchgate.net
Molecular weight ≤ 500 Da researchgate.net
LogP (octanol-water partition coefficient) ≤ 5 researchgate.net
Number of hydrogen bond donors ≤ 5 researchgate.net
Number of hydrogen bond acceptors ≤ 10 researchgate.net
Studies on various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives have shown that many of these compounds exhibit no violations of Lipinski's rules, suggesting good potential for oral bioavailability. nih.govamazonaws.com
ADMET predictions encompass a broader range of pharmacokinetic properties. For example, in silico models can predict a compound's gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential for toxicity. nih.gov Research on imidazo[1,2-a]pyridine-3-carboxamides, for instance, predicted high gastrointestinal absorption and a lack of carcinogenicity and cytotoxicity for the designed ligands. nih.govamazonaws.com
Table 2: Predicted In Silico ADMET and Drug-Likeness Properties for Representative Imidazo[1,2-a]pyrimidine Analogs
| Property | Parameter | Predicted Value/Outcome for Analogs | Significance in Drug Development |
| Drug-Likeness | Lipinski's Rule of Five Violations | 0-1 | Indicates good potential for oral bioavailability. nih.govamazonaws.com |
| Bioavailability Score | Good | Suggests the compound is likely to be absorbed and reach systemic circulation. nih.gov | |
| Absorption | Gastrointestinal (GI) Absorption | High | Predicts efficient absorption from the gut. nih.govamazonaws.com |
| Caco-2 Permeability | Variable | Indicates potential for absorption across the intestinal cell layer. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low to High | Determines if the compound can enter the central nervous system. |
| Plasma Protein Binding | Variable | Affects the free concentration of the drug available to exert its effect. | |
| Metabolism | CYP450 Inhibition | Variable | Predicts potential for drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Substrate/Non-substrate | Influences how the compound is eliminated from the body. |
| Toxicity | Carcinogenicity | Non-carcinogenic | Early flag for potential long-term toxicity. nih.govamazonaws.com |
| Cytotoxicity | Inactive/Low | Indicates a lower likelihood of causing cell death. nih.govamazonaws.com |
This table provides a summary of typical in silico predictions for analogs of this compound based on available literature and should not be considered as experimentally verified data for the specific compound. nih.govnih.govamazonaws.com
Advanced Analytical Characterization of this compound
The structural confirmation and purity assessment of novel heterocyclic compounds are fundamental aspects of chemical research. For the compound this compound (CAS Number: 439108-84-6), a definitive characterization relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular structure, composition, and purity, which are critical for its application in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively detailed in publicly available literature, the characterization follows established methodologies for the broader imidazo[1,2-a]pyrimidine class.
Future Perspectives and Emerging Research Directions for 3 Imidazo 1,2 a Pyrimidin 2 Ylaniline
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around the 3-imidazo[1,2-a]pyrimidin-2-ylaniline scaffold. While traditional methods for the synthesis of imidazo[1,2-a]pyrimidines, such as the Chichibabin reaction, have been well-established, future research is geared towards the development of more sustainable, atom-economical, and diversity-oriented approaches.
Emerging trends in synthetic organic chemistry are expected to play a significant role in the future synthesis of this compound and its analogs. These include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. The development of novel MCRs could provide rapid access to a diverse library of this compound derivatives for biological screening.
Photoredox Catalysis: This burgeoning field utilizes visible light to initiate chemical transformations, often under mild reaction conditions. The use of photoredox catalysis could open up new avenues for the synthesis and functionalization of the this compound scaffold, potentially enabling reactions that are not feasible with traditional thermal methods.
Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of flow-based synthetic routes to this compound could streamline its production for further research and development.
These advanced synthetic strategies will be instrumental in generating novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Identification of Undiscovered Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While some activities of this class of compounds are well-documented, the full therapeutic potential of this compound remains largely unexplored. Future research will likely focus on uncovering novel biological activities and expanding its therapeutic applications.
Based on the known activities of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives, several promising areas for investigation exist for this compound:
| Potential Therapeutic Area | Rationale Based on Related Compounds |
| Oncology | Derivatives have shown potent anticancer activity by inhibiting various kinases crucial for tumor growth and survival. nih.govmdpi.com |
| Virology | The scaffold has been identified in compounds with significant antiviral activity against a range of viruses, including herpesviruses. mdpi.commdpi.com |
| Infectious Diseases | Antimicrobial and antifungal properties have been reported for numerous imidazo[1,2-a]pyrimidine derivatives. rsc.org |
| Neurodegenerative Diseases | Certain derivatives have been investigated for their potential in treating neurological disorders. |
| Inflammatory Diseases | The anti-inflammatory potential of the imidazo[1,2-a]pyrimidine core has been noted in several studies. |
High-throughput screening (HTS) of this compound and its derivatives against a broad panel of biological targets will be a key strategy for identifying novel activities. Furthermore, phenotypic screening approaches, which assess the effects of compounds on cell models of disease, could reveal unexpected therapeutic opportunities. The exploration of this compound's potential as a modulator of protein-protein interactions and epigenetic targets also represents a promising frontier.
Advanced Computational Design and Optimization for Specific Biological Targets
In silico methods are becoming increasingly indispensable in modern drug discovery, enabling the rational design and optimization of drug candidates. For this compound, advanced computational approaches will be crucial for designing derivatives with enhanced affinity and selectivity for specific biological targets.
Key computational strategies that will drive future research include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies can be used to understand the binding mode of this compound to its targets and to guide the design of new derivatives with improved interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel derivatives and to identify the key structural features that are important for activity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search virtual libraries for new compounds with the desired activity or to guide the design of new derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This information can be used to assess the stability of the binding interaction and to identify key residues involved in the binding process.
By integrating these computational approaches with synthetic chemistry and biological testing, researchers can accelerate the discovery and development of potent and selective drug candidates based on the this compound scaffold.
Development of Imidazo[1,2-a]pyrimidine Derivatives as Chemical Biology Probes
Chemical biology probes are small molecules that are used to study and manipulate biological systems. The unique properties of the imidazo[1,2-a]pyrimidine scaffold make it an attractive starting point for the development of such probes.
Future research in this area will likely focus on the development of:
Fluorescent Probes: The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives can be harnessed to create probes for bioimaging applications. nih.govtandfonline.com By attaching specific recognition elements, these fluorescent probes can be used to visualize and track biological molecules or processes within living cells. For instance, a fluorescent derivative of this compound could be designed to selectively bind to a specific protein, allowing for its localization and dynamics to be studied.
Affinity-Based Probes: These probes are designed to selectively bind to a specific protein target. They can be used to isolate and identify the target protein from a complex biological mixture, a crucial step in understanding the mechanism of action of a drug candidate.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. nih.gov This allows for the permanent labeling of the target, facilitating its identification and characterization.
The development of such chemical biology probes derived from this compound will provide powerful tools for dissecting complex biological pathways and for validating new drug targets.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-imidazo[1,2-a]pyrimidin-2-ylaniline derivatives?
The synthesis typically involves two key steps: (1) Vilsmeier-Haack formylation to generate imidazo[1,2-a]pyridine-3-carbaldehyde intermediates and (2) Claisen-Schmidt condensation with acetophenone derivatives under basic conditions (e.g., NaOH/EtOH). For example, 2-chloroimidazo[1,2-a]pyridine derivatives are synthesized via cyclization of 2-(2-iminopyridinyl)acetic acid intermediates using POCl₃ in toluene . Yields range from 60–95%, with purity confirmed by TLC and column chromatography .
Q. How are these compounds characterized to confirm structural integrity?
Structural confirmation relies on ¹H/¹³C NMR for analyzing proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and melting point determination (e.g., using a Köfler hot-stage apparatus). For example, 2-phenylimidazo[1,2-a]pyridine derivatives show distinct NMR signals: aromatic protons at δ 7.2–8.5 ppm and aldehyde protons at δ 10.2 ppm .
Q. What methods are used to evaluate antifungal activity against Candida albicans?
Antifungal activity is assessed via microdilution assays to determine minimum inhibitory concentrations (MICs). Compounds are dissolved in DMSO and serially diluted in RPMI-1640 medium. Fluconazole-resistant C. albicans strains are incubated at 35°C for 48 hours, with MICs defined as the lowest concentration inhibiting ≥90% growth. Active derivatives (e.g., compound 10i ) show MICs as low as 41.92 µmol/L .
Advanced Research Questions
Q. How does structural modification (e.g., halogenation or amine substitution) influence antifungal potency?
- Chlorine substitution : Introducing Cl at position 2 of the imidazo[1,2-a]pyridine core enhances activity (e.g., 10c MIC = 139.35 µmol/L), but over-substitution (e.g., at position 6) reduces efficacy .
- Amino groups : A 4-aminophenyl substituent (e.g., 10i ) significantly improves activity (MIC = 41.92 µmol/L), likely due to enhanced hydrogen bonding with fungal targets .
- Hydroxyl vs. methoxy groups : Methoxy groups (e.g., 10b ) show lower activity (MIC = 282.17 µmol/L) compared to hydroxylated analogs, suggesting steric or electronic effects .
Q. What strategies can address contradictory results in structure-activity relationships (SAR)?
Contradictions arise when structural changes yield inconsistent MIC trends. For example:
- Cl at position 2 improves activity in 10c but abolishes it in 10d (MIC = 268.02 µmol/L).
- Solution : Perform systematic SAR studies with controlled variables (e.g., substituent position, electronic effects) and validate using molecular docking to identify binding interactions with fungal enzymes (e.g., CYP51 or chitin synthase) .
Q. How can computational methods (e.g., DFT) guide the design of novel derivatives?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity. For example:
- Imidazo[1,2-a]pyridine-chalcone conjugates show calculated dipole moments correlating with antifungal activity, suggesting polar interactions are critical .
- LogP values (3.5–5.3) from DFT align with experimental lipophilicity, aiding in optimizing blood-brain barrier penetration for CNS applications .
Q. What mechanisms explain activity against drug-resistant C. albicans strains?
Derivatives like 10i may bypass azole resistance mechanisms (e.g., ERG11 mutations or efflux pumps) by targeting alternative pathways. Proposed mechanisms include:
Q. How can researchers expand therapeutic applications beyond antifungal uses?
- Anticancer : Imidazo[1,2-a]pyridine-acetamide derivatives inhibit cancer cell lines (e.g., IC₅₀ = 8.5 µM for Trypanosoma cruzi) via kinase inhibition .
- Anticonvulsant : 2-Arylimidazo[1,2-a]pyridines with 1,2,3-triazole substituents show efficacy in rodent models, comparable to diazepam .
- Telomerase inhibition : Imidazo[1,2-a]pyrazine analogs demonstrate potential in targeting telomerase activity in cancer cells .
Methodological Best Practices
Q. Experimental Design for SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
